5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-benzyl-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-31-21-13-14-24-22(15-21)26-23(17-29(24)16-18-7-5-4-6-8-18)25(27-28-26)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDCHRRMXORIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a pyrazole ring fused to a quinoline ring, along with various substituents, enhances its biological activity and chemical reactivity.
Structure and Synthesis
The synthesis of this compound can be achieved through several methods. A common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent, followed by N-alkylation using sodium carbonate. This method has been optimized for high yields and purity, making it suitable for both laboratory and industrial applications.
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, this compound has shown potential in inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key players in inflammatory responses .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various pathogens. Its structural features allow it to interact with biological targets effectively, making it a candidate for further research in antimicrobial drug development .
The biological activity of this compound is attributed to its ability to bind specific molecular targets. For example, its interaction with CDK2 suggests that it may play a role in cell cycle regulation and cancer proliferation control. Additionally, its anti-inflammatory effects are linked to the modulation of signaling pathways associated with inflammation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | CDK2 inhibition, iNOS/COX-2 inhibition |
| 8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | Moderate anticancer | Similar mechanisms as above |
| Pyrazolo[4,3-c]quinolines with hydroxyl groups | Increased antioxidant activity | Free radical scavenging |
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values ranging from 0.59–1.52 µM against HeLa cells, highlighting their potential as anticancer agents .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of pyrazoloquinoline derivatives using RAW 264.7 cells stimulated with LPS. The study found that certain derivatives significantly inhibited NO production comparable to established anti-inflammatory drugs .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A pyrazole ring fused to a quinoline structure .
- Substituents such as an ethoxy group , a methoxyphenyl group , and a benzyl group , which enhance its chemical reactivity and biological activity.
These features allow for diverse interactions with biological targets, making the compound suitable for further investigation in medicinal applications.
Biological Activities
Research has identified several key biological activities associated with 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline:
-
Anticancer Properties :
- Compounds within the pyrazoloquinoline class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique substituents on this compound may enhance its efficacy against specific cancer types.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
-
Antioxidant Activity :
- The presence of methoxy and ethoxy groups can contribute to antioxidant activity, which is vital for protecting cells from oxidative stress and related diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparative Analysis of Pyrazolo[4,3-c]quinoline Derivatives
Key Trends in Structure-Activity Relationships (SAR)
Substitution at Position 8 :
- Ethoxy (target compound) vs. methoxy (e.g., ELND006/007): Ethoxy provides superior metabolic stability due to reduced oxidative susceptibility .
- Fluoro (ELND007): Enhances enzyme inhibition by electronegative effects .
4-Chlorobenzyl (): Introduces halogen bonding, improving cytotoxicity but possibly limiting solubility.
Aryl Groups at Position 3 :
- 4-Methoxyphenyl (target compound): Electron-donating groups enhance π-π stacking with receptor pockets.
- 4-Fluorophenyl (): Balances hydrophobicity and dipole interactions for GPCR agonism.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?
- Methodology :
- Suzuki–Miyaura coupling is a primary method for constructing the pyrazoloquinoline core. Optimize temperature (80–110°C), solvent (toluene/ethanol mixtures), and palladium catalyst concentration (0.5–2 mol%) to achieve yields >75% .
- Multi-step synthesis involves condensation of ethyl 4-methoxybenzoate with substituted hydrazines, followed by cyclization under microwave-assisted conditions (150–200 W, 30–60 min) to reduce side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How do substitution patterns (e.g., benzyl vs. methyl groups) influence biological activity in pyrazoloquinoline derivatives?
- Structure-Activity Relationship (SAR) :
- Benzyl substituents at position 5 enhance anti-inflammatory activity due to increased lipophilicity and target binding affinity, as shown in comparative assays with methyl-substituted analogs .
- Methoxy groups at position 3 improve solubility but may reduce metabolic stability in hepatic microsome assays .
- Substitution trends are validated via in vitro cytotoxicity (IC₅₀) and enzyme inhibition (e.g., COX-2) studies .
Q. Which spectroscopic and computational methods are critical for structural elucidation?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.1947 for [M+H]⁺) .
- X-ray crystallography (monoclinic P21/c space group) resolves stereochemical ambiguities in closely related analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across structurally similar derivatives?
- Data Analysis Framework :
- Conduct meta-analysis of IC₅₀ values from kinase inhibition assays (e.g., EGFR, VEGFR2) to identify substituent-specific trends .
- Validate discrepancies using isothermal titration calorimetry (ITC) to measure binding affinities (ΔG, Kd) under standardized buffer conditions .
- Cross-reference with molecular docking (AutoDock Vina) to correlate activity with binding pose variations in ATP-binding pockets .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Methodological Approaches :
- Introduce polar substituents (e.g., hydroxyl groups) at position 8, which increase aqueous solubility (logP reduction from 4.9 to 3.2) while maintaining nanomolar IC₅₀ in kinase assays .
- Formulate as nanoparticles (PLGA encapsulation) or co-crystals (succinic acid co-formers) to enhance dissolution rates .
Q. How can in silico modeling predict off-target interactions for this compound?
- Computational Workflow :
- Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., G-protein-coupled receptors, ion channels) .
- Validate predictions with broad-panel selectivity assays (Eurofins Cerep) at 10 µM concentration to rule out cross-reactivity .
Q. What experimental designs are optimal for evaluating kinase inhibition mechanisms?
- Protocol Design :
- Kinase-Glo Luminescent Assay : Measure ATP consumption in recombinant kinase systems (e.g., CDK2, Aurora B) with compound concentrations ranging from 1 nM to 100 µM .
- Western blotting (phospho-specific antibodies) confirms downstream pathway modulation (e.g., pERK/ERK ratio) in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
